ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate
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Overview
Description
Ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that play a crucial role in various biological processes and are found in numerous natural products and pharmaceuticals . This particular compound is characterized by its unique structure, which includes an ethoxyphenyl group, a hydroxy group, and a carboxylate ester.
Preparation Methods
The synthesis of ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The specific synthetic route for this compound may include the following steps:
Formation of the indole core: This can be achieved by reacting a substituted aniline with a carbonyl compound in the presence of an acid catalyst.
Introduction of the ethoxyphenyl group: This step involves the use of ethoxybenzene derivatives and appropriate coupling reagents.
Hydroxylation and esterification:
Chemical Reactions Analysis
Ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Cycloaddition: Indole derivatives are known to undergo cycloaddition reactions, forming diverse heterocyclic frameworks.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution and cycloaddition reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives are known to inhibit certain enzymes involved in cancer cell proliferation and microbial growth . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives, such as:
Indole-3-carboxylic acid: A simpler indole derivative with a carboxylic acid group at the 3-position.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group at the 3-position and an acetic acid side chain.
Indole-3-aldehyde: An indole derivative with an aldehyde group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl group, hydroxy group, and carboxylate ester makes it a versatile compound for various applications.
Properties
Molecular Formula |
C24H23NO4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 1-(4-ethoxyphenyl)-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C24H23NO4/c1-4-28-17-12-10-16(11-13-17)25-15(3)22(24(27)29-5-2)20-14-21(26)18-8-6-7-9-19(18)23(20)25/h6-14,26H,4-5H2,1-3H3 |
InChI Key |
NGPPYWDZANWTEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2C4=CC=CC=C4C(=C3)O)C(=O)OCC)C |
Origin of Product |
United States |
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